Cas no 2228271-41-6 ({3-(2-bromopropyl)phenylmethyl}dimethylamine)

{3-(2-bromopropyl)phenylmethyl}dimethylamine is a versatile organic compound with significant applications in organic synthesis. Its unique structure, characterized by a brominated alkyl chain and a phenyl ring, offers enhanced reactivity and selectivity in various chemical transformations. This compound is particularly valuable for its ability to participate in nucleophilic aromatic substitution reactions, contributing to the synthesis of complex organic molecules with high purity.
{3-(2-bromopropyl)phenylmethyl}dimethylamine structure
2228271-41-6 structure
商品名:{3-(2-bromopropyl)phenylmethyl}dimethylamine
CAS番号:2228271-41-6
MF:C12H18BrN
メガワット:256.182022571564
CID:6521267
PubChem ID:165673474

{3-(2-bromopropyl)phenylmethyl}dimethylamine 化学的及び物理的性質

名前と識別子

    • {3-(2-bromopropyl)phenylmethyl}dimethylamine
    • 2228271-41-6
    • EN300-1919021
    • {[3-(2-bromopropyl)phenyl]methyl}dimethylamine
    • インチ: 1S/C12H18BrN/c1-10(13)7-11-5-4-6-12(8-11)9-14(2)3/h4-6,8,10H,7,9H2,1-3H3
    • InChIKey: BKETZHLLYXYABS-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)CC1C=CC=C(C=1)CN(C)C

計算された属性

  • せいみつぶんしりょう: 255.06226g/mol
  • どういたいしつりょう: 255.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

{3-(2-bromopropyl)phenylmethyl}dimethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1919021-1.0g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
1g
$1515.0 2023-06-01
Enamine
EN300-1919021-5.0g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
5g
$4391.0 2023-06-01
Enamine
EN300-1919021-0.5g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
0.5g
$1453.0 2023-09-17
Enamine
EN300-1919021-1g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
1g
$1515.0 2023-09-17
Enamine
EN300-1919021-2.5g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
2.5g
$2969.0 2023-09-17
Enamine
EN300-1919021-0.1g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
0.1g
$1332.0 2023-09-17
Enamine
EN300-1919021-10g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
10g
$6512.0 2023-09-17
Enamine
EN300-1919021-0.05g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
0.05g
$1272.0 2023-09-17
Enamine
EN300-1919021-10.0g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
10g
$6512.0 2023-06-01
Enamine
EN300-1919021-0.25g
{[3-(2-bromopropyl)phenyl]methyl}dimethylamine
2228271-41-6
0.25g
$1393.0 2023-09-17

{3-(2-bromopropyl)phenylmethyl}dimethylamine 関連文献

{3-(2-bromopropyl)phenylmethyl}dimethylamineに関する追加情報

Introduction to {3-(2-bromopropyl)phenylmethyl}dimethylamine (CAS No. 2228271-41-6)

{3-(2-bromopropyl)phenylmethyl}dimethylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2228271-41-6, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound consists of a phenyl ring substituted with a 2-bromopropyl group and a dimethylamino side chain, which contributes to its distinctive reactivity and utility in synthetic chemistry.

The synthesis and characterization of {3-(2-bromopropyl)phenylmethyl}dimethylamine involve meticulous attention to detail to ensure high purity and yield. The presence of the bromine atom in the 2-bromopropyl group enhances the compound's reactivity, making it a valuable intermediate in various organic transformations. These transformations are crucial for the development of novel pharmaceuticals, where precise control over reaction pathways is essential.

Recent advancements in pharmaceutical research have highlighted the importance of {3-(2-bromopropyl)phenylmethyl}dimethylamine in the synthesis of bioactive molecules. Its structural features allow for easy functionalization, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound in the development of ligands for enzyme inhibition studies, demonstrating its potential in drug discovery.

In addition to its role in drug development, {3-(2-bromopropyl)phenylmethyl}dimethylamine has been explored in the field of materials science. Its ability to form stable complexes with other molecules makes it a promising candidate for creating novel materials with enhanced properties. These materials could find applications in various industries, including electronics and coatings.

The chemical properties of {3-(2-bromopropyl)phenylmethyl}dimethylamine also make it a valuable tool in analytical chemistry. Its distinct spectral characteristics allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analytical methods are crucial for ensuring the purity and consistency of pharmaceutical compounds throughout their development process.

One of the most intriguing aspects of {3-(2-bromopropyl)phenylmethyl}dimethylamine is its potential biological activity. Preliminary studies have suggested that this compound may exhibit properties relevant to neurological disorders and cancer research. The dimethylamino group, in particular, has been associated with compounds that interact with central nervous system receptors, making this compound a candidate for further investigation.

The synthesis of {3-(2-bromopropyl)phenylmethyl}dimethylamine typically involves multi-step organic reactions, starting from readily available precursors. The bromination step is particularly critical, as it introduces the reactive bromine atom necessary for subsequent functionalizations. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yields and reduce byproduct formation.

Quality control is paramount when working with compounds like {3-(2-bromopropyl)phenylmethyl}dimethylamine. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used to verify the compound's purity and identity. These methods ensure that the final product meets the stringent standards required for pharmaceutical applications.

The versatility of {3-(2-bromopropyl)phenylmethyl}dimethylamine extends beyond its use as an intermediate in drug synthesis. It has also been explored as a building block for more complex molecules, including those with potential therapeutic benefits. The ability to modify its structure allows researchers to fine-tune its properties, making it a valuable asset in synthetic chemistry.

In conclusion, {3-(2-bromopropyl)phenylmethyl}dimethylamine (CAS No. 2228271-41-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it a valuable tool for researchers working on drug development, biochemical studies, and advanced material creation. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a key player in modern chemical science.

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